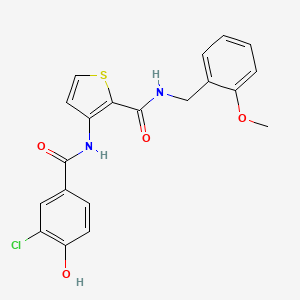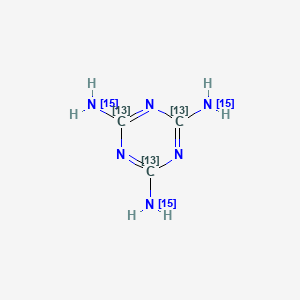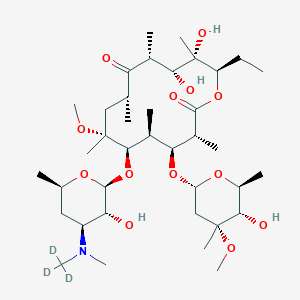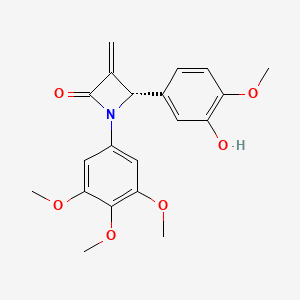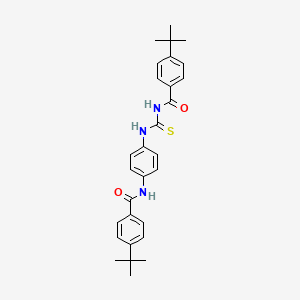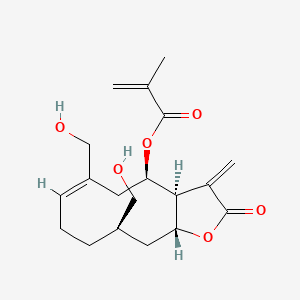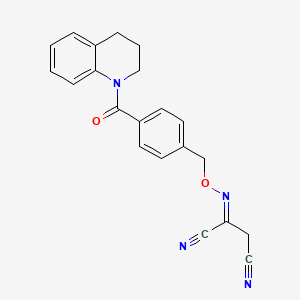
Antibacterial agent 149
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 149 is a laccase inhibitor with high fungicidal activity. It is primarily used in the study of rice sheath blight, a disease caused by the fungus Rhizoctonia solani. This compound has shown significant potential in controlling bacterial and fungal infections, making it a valuable tool in agricultural and biomedical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 149 involves the preparation of N-acyl-1,2,3,4-tetrahydroquinoline derivatives. The reaction typically starts with the acylation of 1,2,3,4-tetrahydroquinoline using acyl chlorides in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Antibacterial agent 149 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Antibacterial agent 149 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study laccase inhibition and its effects on fungal growth.
Biology: Investigated for its potential to control fungal infections in plants, particularly rice.
Medicine: Explored for its potential use in developing new antifungal and antibacterial drugs.
Industry: Used in the agricultural industry to control fungal diseases in crops.
Mécanisme D'action
Antibacterial agent 149 exerts its effects by inhibiting the enzyme laccase, which is involved in the oxidation of phenolic compounds. By inhibiting laccase, the compound disrupts the fungal cell wall synthesis, leading to cell death. The molecular targets include the active site of the laccase enzyme, and the pathways involved are related to the oxidative stress response in fungal cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: These compounds also exhibit antibacterial and antifungal activities.
Quinoline derivatives: Similar to Antibacterial agent 149, these compounds are used in the treatment of fungal infections.
Phenolic compounds: Known for their antimicrobial properties.
Uniqueness
This compound is unique due to its high specificity for laccase inhibition and its potent fungicidal activity. Unlike other similar compounds, it has shown significant effectiveness in controlling rice sheath blight, making it a valuable tool in agricultural research .
Propriétés
Formule moléculaire |
C21H18N4O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(1Z)-2-cyano-N-[[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]methoxy]ethanimidoyl cyanide |
InChI |
InChI=1S/C21H18N4O2/c22-12-11-19(14-23)24-27-15-16-7-9-18(10-8-16)21(26)25-13-3-5-17-4-1-2-6-20(17)25/h1-2,4,6-10H,3,5,11,13,15H2/b24-19- |
Clé InChI |
WQGWAYLKWCIWDJ-CLCOLTQESA-N |
SMILES isomérique |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CO/N=C(/CC#N)\C#N |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)CON=C(CC#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2~{S})-3-[[3-(2-chloranylethanoylamino)phenyl]methylamino]-2-[2-(4-fluorophenyl)ethanoylamino]-3-oxidanylidene-propyl]phenyl] dihydrogen phosphate](/img/structure/B12384881.png)

![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
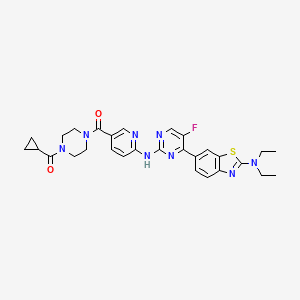
![(3S)-3-[[(2S)-2-[5-tert-butyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methylamino]-2-oxopyrazin-1-yl]butanoyl]amino]-5-[methyl(pentyl)amino]-4-oxopentanoic acid](/img/structure/B12384905.png)

